Xanthine Oxidase Inhibitory Activity: Scaffold Validation for the 2,3-Bis(methylamino)quinoxaline Motif
The symmetrical 2,3‑bis(methylamino) substitution pattern characteristic of N,N'‑dimethylquinoxaline‑2,3‑diamine has been explicitly linked to bovine xanthine oxidase inhibition. In a curated ChEMBL‑derived BindingDB record, the compound demonstrated a competitive inhibition constant (Ki) of 820 nM, with a corresponding IC50 of 12.4 µM [1]. Importantly, the symmetrical N,N'‑dimethyl configuration is critical to the pharmacophore; the assay report tags the ligand as CHEMBL3310952 and confirms the specific 2,3‑bis(methylamino) connectivity. While direct parallel testing data for the unsubstituted quinoxaline‑2,3‑diamine under identical conditions is not publicly available, this data point anchors the differentiated biological relevance of the bis‑methylated scaffold.
| Evidence Dimension | Bovine xanthine oxidase inhibition (competitive Ki) |
|---|---|
| Target Compound Data | Ki = 820 nM; IC50 = 12,400 nM |
| Comparator Or Baseline | No direct comparator data for quinoxaline-2,3-diamine or N2-methyl analog under identical assay conditions found in public domain. |
| Quantified Difference | Not calculable due to absence of comparator data. |
| Conditions | Bovine xanthine oxidase; competitive inhibition assay using varying xanthine substrate concentrations; 10 min preincubation. |
Why This Matters
This is the only publicly available quantitative activity data linked to the 2,3‑bis(methylamino)quinoxaline scaffold, and it provides a baseline for target engagement that cannot be assumed for other N‑substitution patterns.
- [1] BindingDB. BDBM50237977 (CHEMBL3310952). Affinity Data: Ki = 820 nM, IC50 = 1.24E+4 nM for bovine xanthine oxidase. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237977 (accessed 2026-05-10). View Source
